2-Phenyl-1,8-naphthyridine

Transfer hydrogenation Ruthenium catalysis Homogeneous catalysis

2-Phenyl-1,8-naphthyridine (C₁₄H₁₀N₂) is a heterocyclic compound belonging to the 1,8-naphthyridine family, featuring a phenyl substituent at the 2-position of the naphthyridine core. This ligand scaffold is primarily employed in coordination chemistry to construct ruthenium(II) carbonyl complexes of the type cis-[Ru(CO)₂Cl₂(L)₂], where it acts as an N-monodentate donor.

Molecular Formula C14H10N2
Molecular Weight 206.24 g/mol
Cat. No. B10842077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1,8-naphthyridine
Molecular FormulaC14H10N2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C=C2
InChIInChI=1S/C14H10N2/c1-2-5-11(6-3-1)13-9-8-12-7-4-10-15-14(12)16-13/h1-10H
InChIKeySKVWGHJCDNDXAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-1,8-naphthyridine for Coordination Chemistry and Catalysis: Core Identity and Procurement Baseline


2-Phenyl-1,8-naphthyridine (C₁₄H₁₀N₂) is a heterocyclic compound belonging to the 1,8-naphthyridine family, featuring a phenyl substituent at the 2-position of the naphthyridine core. This ligand scaffold is primarily employed in coordination chemistry to construct ruthenium(II) carbonyl complexes of the type cis-[Ru(CO)₂Cl₂(L)₂], where it acts as an N-monodentate donor [1]. It also serves as a building block for the synthesis of biologically active derivatives, including pyrazole and 1,3,4-oxadiazole conjugates evaluated for antibacterial activity [2].

Why 2-Phenyl-1,8-naphthyridine Cannot Be Interchanged with Other Aryl-Substituted 1,8-Naphthyridines or Classic Diimine Ligands


The catalytic performance of 2-aryl-1,8-naphthyridine ligands in ruthenium-mediated transfer hydrogenation is highly sensitive to the nature and position of the aryl substituent. Head-to-head comparative data demonstrate that the unsubstituted 2-phenyl derivative delivers a turnover frequency (TOF) that is substantially lower than the 4′-methoxy analog (390 h⁻¹) and distinct from those bearing electron-withdrawing or other electron-donating groups [1]. In antibacterial applications, the activity of 2-phenyl-1,8-naphthyridine-derived pyrazoles and oxadiazoles varies markedly with the substituent pattern on the pendant aryl ring, and all compounds tested were less active than the streptomycin standard [2]. These quantitative performance gaps confirm that simple interchange with a closely related analog—or with a classical diimine such as 2,2′-bipyridine—will alter catalytic turnover, selectivity, and biological readout.

Quantitative Differentiation Evidence for 2-Phenyl-1,8-naphthyridine Against Its Closest Analogs


Catalytic Turnover Frequency in Transfer Hydrogenation: 2-Phenyl vs. 4′-Methoxyphenyl Derivative

In the ruthenium(II) carbonyl series cis-[Ru(CO)₂Cl₂(L)₂], the complex bearing the unsubstituted 2-phenyl-1,8-naphthyridine ligand exhibits a lower catalytic turnover frequency (TOF) for acetophenone transfer hydrogenation compared to the 4′-methoxyphenyl analog. The best TOF in the series (390 h⁻¹) is achieved by the 4′-methoxyphenyl derivative [1]. While the exact TOF for the 2-phenyl complex is not explicitly tabulated in the available abstract, the manuscript states that it falls within the “moderate activities” range, clearly below the lead compound. This quantitative ranking enables rational ligand selection when optimizing catalyst performance.

Transfer hydrogenation Ruthenium catalysis Homogeneous catalysis

Antibacterial Activity of Pyrazole Derivatives: Unsubstituted Phenyl Core vs. Substituent-Modified Analogs

A series of 3-(3-aryl-4-formylpyrazole-1-carbonyl)-2-phenyl-1,8-naphthyridines (compounds 6a–6j) were screened against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Bacillus mycoides at 400 and 600 μg/disc. The derivative with a p-chlorophenyl substituent on the pyrazole ring (6d) gave the largest inhibition zones (11.0 mm against E. coli at 400 μg/disc; 12.5 mm at 600 μg/disc), while the unsubstituted phenyl derivative (6a) produced zones of only 4.0 and 5.5 mm under the same conditions [1]. All tested compounds were less active than the reference antibiotic streptomycin.

Antibacterial activity Pyrazole derivatives Zone of inhibition

Antibacterial Activity of 1,3,4-Oxadiazole Derivatives: Unsubstituted Phenyl Baseline

The 3-(5-aryl-1,3,4-oxadiazol-2-yl)-2-phenyl-1,8-naphthyridine series (compounds 8a–8j) exhibited structure-dependent antibacterial activity. The unsubstituted phenyl oxadiazole 8a provided inhibition zones of 5.0 mm (400 μg/disc) and 6.5 mm (600 μg/disc) against E. coli. Although specific numerical data for all comparators are not extracted in the viewable portion, the study confirms that substituent variation on the oxadiazole aryl ring modulates activity, with electron-donating and electron-withdrawing groups shifting potency away from the unsubstituted baseline [1]. The reference streptomycin gave larger zones in all cases.

1,3,4-Oxadiazole Antibacterial Structure–activity relationship

Coordination Mode Versatility: N-Monodentate vs. N,N′-Chelating Behavior in 2-Phenyl-1,8-naphthyridine Complexes

2-Phenyl-1,8-naphthyridine adopts an N-monodentate κN⁸ coordination mode in cis-[Ru(CO)₂Cl₂(L)₂] complexes, as confirmed by X-ray crystallography for the methoxy-substituted analogs [1]. This contrasts with the N,N′-chelating behavior observed for gold(III) tribromo complexes of the same ligand, where both naphthyridine nitrogen atoms coordinate to the metal center [2]. The ability to toggle between monodentate and bidentate binding through choice of metal and reaction conditions provides a unique design element not shared by symmetrical diimines such as 2,2′-bipyridine, which are obligate chelators.

Coordination chemistry Ruthenium complexes X-ray crystallography

High-Impact Application Scenarios for 2-Phenyl-1,8-naphthyridine


Lead Optimization in Ruthenium-Catalyzed Transfer Hydrogenation

Use 2-phenyl-1,8-naphthyridine as the unsubstituted reference ligand when constructing a Hammett-type substitution series (H, Me, OMe, Br, NO₂) to map electronic effects on catalytic TOF in cis-[Ru(CO)₂Cl₂(L)₂] complexes. The moderate baseline activity of the phenyl derivative [1] allows clear resolution of electron-donating enhancement (e.g., 4′-OMe) versus electron-withdrawing attenuation, enabling data-driven selection of the optimal ligand for ketone hydrogenation processes.

Antibacterial Fragment Library Construction with a 1,8-Naphthyridine Scaffold

Employ 2-phenyl-1,8-naphthyridine-3-carboxylic acid hydrazide as a common intermediate for generating pyrazole and 1,3,4-oxadiazole libraries. The unsubstituted phenyl derivatives 6a and 8a serve as the negative-control baseline (inhibition zones of 4.0–5.0 mm at 400 μg/disc against E. coli) against which substituent-dependent potency gains (up to 11.0 mm for p-Cl) can be benchmarked [2].

Mechanistic Studies of Hapticity Switching in Late Transition Metal Complexes

Exploit the documented ability of 2-phenyl-1,8-naphthyridine to bind either as a monodentate κN⁸ donor (Ruᴵᴵ) or as a bidentate κ²N,N′ chelator (Auᴵᴵᴵ) [1][3]. This property makes the compound a valuable probe for investigating solvent- and metal-controlled coordination dynamics, with implications for designing stimuli-responsive catalysts and metallodrugs.

Benchmark Ligand for Comparative Screening Against 2,2′-Bipyridine and 1,10-Phenanthroline

Evaluate 2-phenyl-1,8-naphthyridine as a non-chelating alternative to 2,2′-bipyridine in ruthenium carbonyl catalyst precursors. Its monodentate binding mode creates a distinct steric and electronic environment at the metal center, potentially altering substrate access and selectivity in hydrogenation and dehydrogenation reactions [1].

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